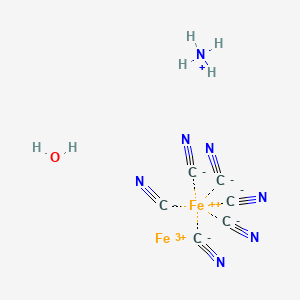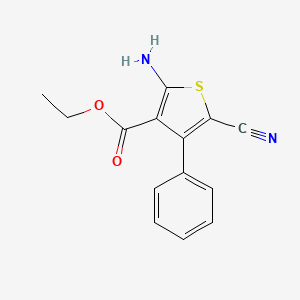![molecular formula C16H12N2O2 B12050289 Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 128353-03-7](/img/structure/B12050289.png)
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C16H12N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate, can be achieved through multicomponent reactions. One common method involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins . This reaction typically uses isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent .
Industrial Production Methods
This includes using appropriate catalysts, solvents, and reaction parameters to ensure high yield and purity .
化学反応の分析
Types of Reactions
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
- Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate
- Ethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1-carboxylate
- Ethyl 3-(1-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
Uniqueness
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyanopyrrolo[2,1-a]isoquinoline core is a key determinant of its properties, differentiating it from other similar compounds .
特性
CAS番号 |
128353-03-7 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-2-20-16(19)14-9-12(10-17)15-13-6-4-3-5-11(13)7-8-18(14)15/h3-9H,2H2,1H3 |
InChIキー |
ISOCJRWJKCBFMR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)

![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)





